molecular formula C17H14F3NO3 B6407931 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261930-91-9

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6407931
CAS No.: 1261930-91-9
M. Wt: 337.29 g/mol
InChI Key: ANSRGNVWLDMIOK-UHFFFAOYSA-N
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Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a trifluoromethyl group and a dimethylaminocarbonyl group attached to a benzoic acid core, making it a valuable molecule in various fields of study.

Properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-21(2)15(22)11-5-3-10(4-6-11)12-7-13(16(23)24)9-14(8-12)17(18,19)20/h3-9H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSRGNVWLDMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691359
Record name 4'-(Dimethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-91-9
Record name 4'-(Dimethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a trifluoromethyl-substituted benzoic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylaminocarbonyl group can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid
  • 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid

Uniqueness

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs .

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